molecular formula C22H26N2O3 B4067170 4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

Cat. No.: B4067170
M. Wt: 366.5 g/mol
InChI Key: XFZUHKSQXCYEJT-UHFFFAOYSA-N
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Description

4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of hexahydroquinolines. This compound is characterized by the presence of a hydroxyphenyl group, a piperidine ring, and a hexahydroquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Properties

IUPAC Name

4-(3-hydroxyphenyl)-2-methyl-3-(piperidine-1-carbonyl)-4,6,7,8-tetrahydro-1H-quinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-14-19(22(27)24-11-3-2-4-12-24)20(15-7-5-8-16(25)13-15)21-17(23-14)9-6-10-18(21)26/h5,7-8,13,20,23,25H,2-4,6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZUHKSQXCYEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)O)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the condensation of a hydroxyphenyl derivative with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as N,N-dimethylformamide (DMF) or toluene, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: shares similarities with other hexahydroquinoline derivatives and piperidine-containing compounds.

Uniqueness

  • The unique combination of a hydroxyphenyl group, a piperidine ring, and a hexahydroquinoline core distinguishes this compound from others. Its specific chemical structure imparts unique properties and potential applications that are not found in other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE
Reactant of Route 2
4-(3-HYDROXYPHENYL)-2-METHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE

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